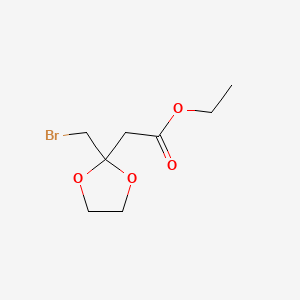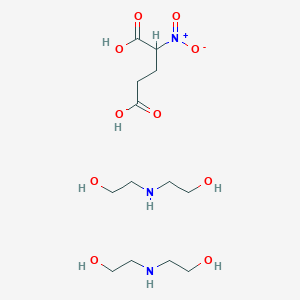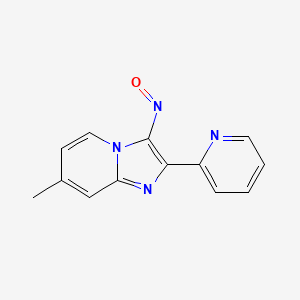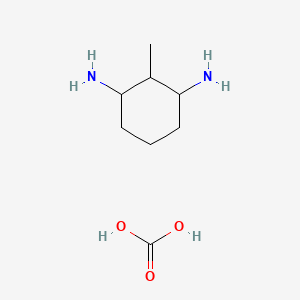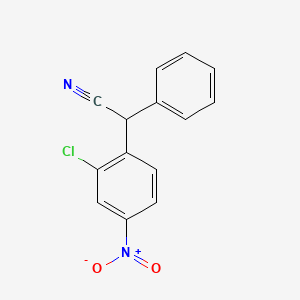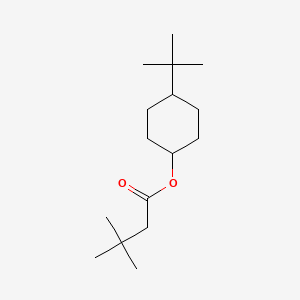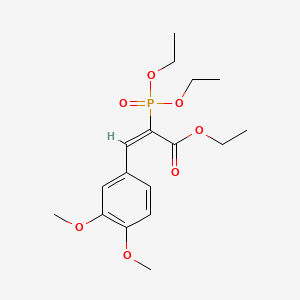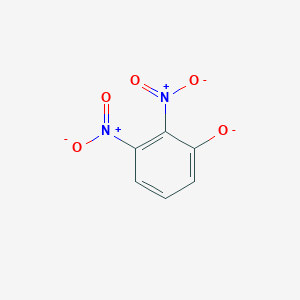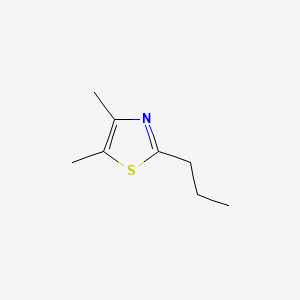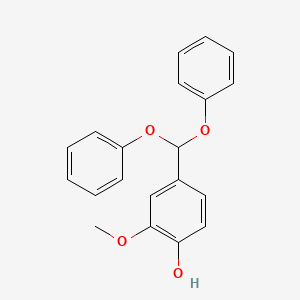
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N'-cyanoguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chlorophenyl group, a pentadienoyl chain, and a cyanoguanidine moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine typically involves the reaction of 4-chlorobenzaldehyde with malononitrile to form an intermediate, which is then subjected to further reactions to introduce the pentadienoyl and cyanoguanidine groups. The reaction conditions often include the use of solvents like methanol or dichloromethane and catalysts such as piperidine or lutidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process might also include purification steps like recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-N’-cyanoguanidine
- N-(5-(4-Bromophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine
- N-(5-(4-Methylphenyl)-2,4-pentadienoyl)-N’-cyanoguanidine
Uniqueness
N-(5-(4-Chlorophenyl)-2,4-pentadienoyl)-N’-cyanoguanidine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
5398-83-4 |
|---|---|
Formule moléculaire |
C13H11ClN4O |
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
(2E,4E)-5-(4-chlorophenyl)-N-(N'-cyanocarbamimidoyl)penta-2,4-dienamide |
InChI |
InChI=1S/C13H11ClN4O/c14-11-7-5-10(6-8-11)3-1-2-4-12(19)18-13(16)17-9-15/h1-8H,(H3,16,17,18,19)/b3-1+,4-2+ |
Clé InChI |
XCVDKNVIGXOIHY-ZPUQHVIOSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C=C/C(=O)NC(=NC#N)N)Cl |
SMILES canonique |
C1=CC(=CC=C1C=CC=CC(=O)NC(=NC#N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


